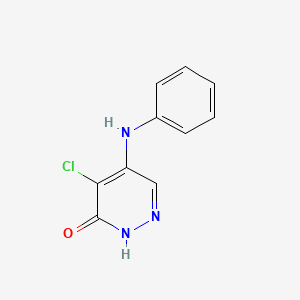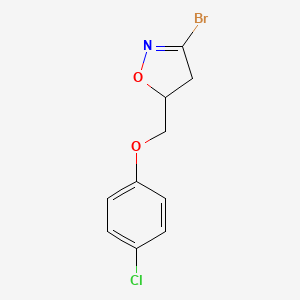
4-Chloro-5-(phenylamino)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(phenylamino)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(phenylamino)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Chloro-5-(phenylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-Chloro-5-(phenylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. Additionally, the compound can modulate biological pathways by interacting with receptors or other proteins involved in signal transduction. The exact mechanism of action can vary depending on the specific application and target.
類似化合物との比較
4-Chloro-5-(phenylamino)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4-Chloro-5-(dimethylamino)pyridazin-3(2H)-one: This compound has similar structural features but different substituents, leading to variations in biological activity and applications.
4-Chloro-5-(methylamino)pyridazin-3(2H)-one:
5-Phenylpyridazin-3(2H)-one: Lacks the chloro substituent, resulting in different reactivity and applications.
特性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
4-anilino-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(6-12-14-10(9)15)13-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15) |
InChIキー |
XWDSQIADPSHBDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dimethyl-N-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-amine](/img/structure/B11783023.png)

![4-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11783037.png)






![2-(3-Methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11783082.png)


